molecular formula C15H10ClN3O B608238 JNJ-56022486 CAS No. 2036082-79-6

JNJ-56022486

Cat. No.: B608238
CAS No.: 2036082-79-6
M. Wt: 283.72
InChI Key: WJCNWFPRVRWFCU-UHFFFAOYSA-N
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Description

JNJ-56022486 is a potent and orally active negative modulator of the AMPA receptor, specifically selective for the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8). This compound has shown significant potential in the research of epilepsy due to its ability to cross the blood-brain barrier and selectively inhibit AMPA receptors containing TARP-γ8 .

Preparation Methods

The synthesis of JNJ-56022486 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of a benzimidazolone or oxindole-based structure, followed by various chemical reactions to introduce the desired functional groups. The reaction conditions often involve the use of anhydrous solvents, nitrogen atmosphere, and specific reagents to achieve high purity and yield .

Chemical Reactions Analysis

JNJ-56022486 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JNJ-56022486 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the modulation of AMPA receptors and their role in synaptic transmission.

    Biology: It helps in understanding the physiological and pathological roles of AMPA receptors in the central nervous system.

    Medicine: It is being researched for its potential therapeutic effects in treating epilepsy and other neurological disorders.

    Industry: It is used in the development of new drugs targeting AMPA receptors

Mechanism of Action

JNJ-56022486 exerts its effects by selectively binding to the AMPA receptor-TARP-γ8 complex. This binding disrupts the interaction between the receptor and the regulatory protein, leading to a decrease in receptor activity. The molecular targets involved include the AMPA receptor subunits and the TARP-γ8 protein. The pathways affected by this compound are primarily related to synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

JNJ-56022486 is unique in its high selectivity for TARP-γ8-containing AMPA receptors. Similar compounds include:

    JNJ-55511118: Another negative modulator of AMPA receptors with similar selectivity for TARP-γ8.

    AMPA receptor modulators: Various other compounds that modulate AMPA receptor activity but may not have the same selectivity for TARP-γ8.

The uniqueness of this compound lies in its ability to selectively inhibit TARP-γ8-containing AMPA receptors, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

2036082-79-6

Molecular Formula

C15H10ClN3O

Molecular Weight

283.72

IUPAC Name

2-[3-chloro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)phenyl]acetonitrile

InChI

InChI=1S/C15H10ClN3O/c16-11-3-1-2-9(6-7-17)14(11)10-4-5-12-13(8-10)19-15(20)18-12/h1-5,8H,6H2,(H2,18,19,20)

InChI Key

WJCNWFPRVRWFCU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)CC#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-56022486;  JNJ 56022486;  JNJ56022486.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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